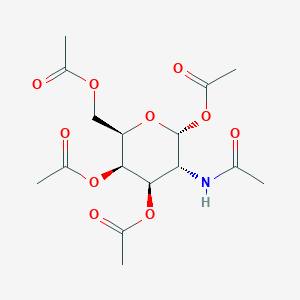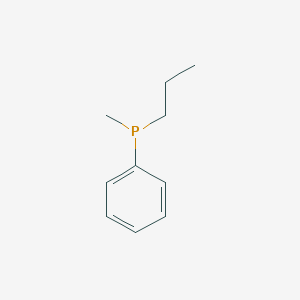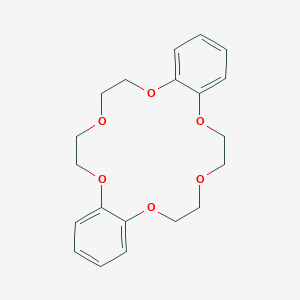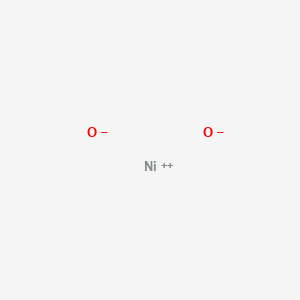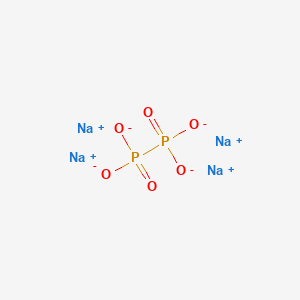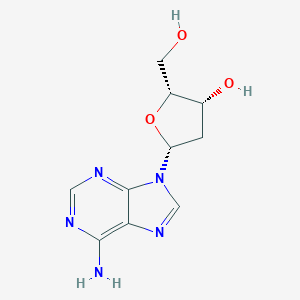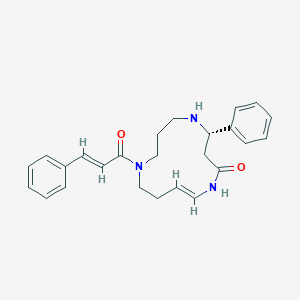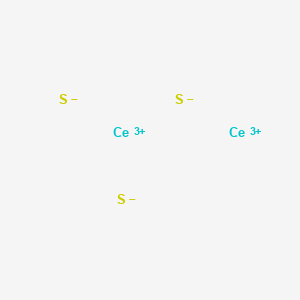
硫化铈
描述
Cerium sulfide (Ce_2S_3) is a compound with interesting properties and applications. Its synthesis and characteristics have been a subject of research for many years.
Synthesis Analysis
- Cerium(III) sulfide can be synthesized from ceria (CeO_2) using carbon disulfide gas. This process allows the formation of single-phase α-Ce_2S_3 at relatively low temperatures compared to other methods (Hirai et al., 2005).
- Another method involves reacting ceria with hydrogen sulfide in an induction furnace, producing high-purity Ce_2S_3. This process requires high temperatures above 2000°C (Gibbard et al., 2008).
- Mechanochemical synthesis has also been explored, demonstrating that cerium monosulfide can be produced from elemental powders at near room temperature, offering a safer and more efficient method (Alanko & Butt, 2014).
Molecular Structure Analysis
- Cerium sesquisulfide has been studied to understand its structure and electronic properties, particularly the α- and γ-phases. These studies provide insights into the strong correlations of f-electrons in cerium (Windiks et al., 2008).
Chemical Reactions and Properties
- Cerium exhibits the ability to catalyze Fenton-like reactions with hydrogen peroxide, generating oxygen radicals. This property is significant in understanding the redox behavior of cerium compounds (Heckert et al., 2008).
- The interaction of cerium oxide surfaces with SOx molecules and other adsorbates is crucial in various applications, including catalysts and fuel cells (Mullins, 2015).
Physical Properties Analysis
- The structural and optical properties of cerium sulfide thin films have been studied, revealing changes in properties such as optical band gap and film thickness at different pH levels (Kariper, 2014).
Chemical Properties Analysis
- The sulfidation of cerium and sulfur recovery from SO_2 over ceria has been examined, highlighting ceria's reduction-oxidation properties and its interaction with sulfur species (Kullgren et al., 2014).
- The catalytic properties of cerium compounds have been utilized in various chemical reactions, such as the oxidation of sulfides to sulfoxides (Raju et al., 2009).
科学研究应用
环境修复
上面提到的相同铈镍硫化物/rGO纳米复合材料在环境修复方面也显示出前景。 在相同实验条件下,处理另一种模型污染物染料溴酚蓝(BP)时,其降解效率约为84.2% . 这项研究可能为开发用于环境修复的有效且适应性强的Ce2S3-NiS2/rGO光催化剂铺平道路 .
染料降解
氧化铈/硫化镉纳米复合材料已采用反向微乳液法合成,用于光催化降解亚甲基蓝 . 基于响应面法(RSM)的优化被认为是在CeO2/CdS纳米复合材料作为光催化剂存在的情况下,优化亚甲基蓝光催化反应的更有效方法 .
炼油催化裂化工艺
铈用于在含硫原油馏分中去除炼油催化裂化工艺(FCC)中的二氧化硫 .
聚合物引发剂
苯乙烯生产
高温合成
作用机制
Target of Action
Cerium sulfide, also known as cerium sesquisulfide, is an inorganic compound with the formula Ce2S3 . It is primarily used as a red pigment due to its distinctive color and chemical stability . It has also been used in the development of potential electrochemical detection systems .
Mode of Action
Cerium sulfide’s mode of action is largely based on its physicochemical properties. It exists as three polymorphs with different crystal structures . The electrical behavior of cerium sulfide is semimetallic, and it can be fitted to the equations of conventional transport theory . The presence of vacancies introduces large effective charges which are poorly screened, leading to wide fluctuations in potential in the crystal .
Biochemical Pathways
Cerium oxide nanoparticles, which share similar properties with cerium sulfide, have been shown to interact with organisms and consequently affect their environmental transformations, reactivity, and toxicity assessment .
Pharmacokinetics
Research on cerium oxide nanoparticles, which have similar properties, suggests that information about their biodistribution in the body is necessary to assess their potential toxicity .
Result of Action
The result of cerium sulfide’s action is primarily observed in its use as a pigment. In addition, the band gap value of cerium sulfide powders can be altered through doping, resulting in a color shift from red to orange-yellow .
Action Environment
The action of cerium sulfide can be influenced by environmental factorsThe pigments tend to degrade in the presence of water or humidity to form hydrogen sulfide, which significantly limits the application possibilities .
安全和危害
未来方向
Cerium sulfide colorant powders with high spectral modulation and chromaticity values have broad applications in optoelectronics . Due to their non-toxicity, good light resistance, and weather resistance, inorganic rare earth sulfide colorant materials hold promise for coatings, outdoor displays, and other applications .
属性
IUPAC Name |
cerium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXSKTNPRXHINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2S3 | |
| Record name | cerium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894257 | |
| Record name | Cerium(III) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown powder with an odor of rotten eggs; [Alfa Aesar MSDS] | |
| Record name | Cerium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12014-93-6 | |
| Record name | Cerium sulfide (Ce2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium sulfide (Ce2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium(III) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicerium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of γ-Ce2S3?
A1: γ-Ce2S3 adopts a body-centered cubic structure similar to Th3P4. This structure features cationic vacancies, which influence its electronic and optical properties. []
Q2: How does sodium doping affect the color of γ-Ce2S3?
A2: Sodium doping removes the vacancy bands present in γ-Ce2S3, leading to a more homogenous distribution of electronic states. This shifts the onset of f→d electronic transitions to higher energies, changing the color of the material from maroon to red-orange. []
Q3: What are the limitations of cerium sulfide pigments in specific applications?
A3: While cerium sulfide pigments offer high color strength and thermal stability, their susceptibility to degradation in the presence of water or humidity poses a challenge. Exposure to these conditions can lead to hydrogen sulfide formation, limiting their use in certain environments. []
Q4: How does the presence of cerium sulfide inclusions affect the localized corrosion of low-nickel stainless steel?
A4: Research suggests that cerium sulfide (CeS) inclusions in low-nickel stainless steel can accelerate localized corrosion. This is attributed to the difference in electron work function between CeS and the steel matrix, leading to galvanic corrosion. Notably, the volume expansion rate of pits induced by CeS is higher than those caused by other inclusions like MnS. []
Q5: What are some potential applications of cerium sulfide in solid oxide fuel cells (SOFCs)?
A5: Cerium sulfide shows promise in enhancing the sulfur tolerance of SOFC anodes. Infiltrating a Ni-GDC (nickel-gadolinia-doped ceria) anode with BaCe0.9Yb0.1O3-δ (BCYb) nanoparticles improves its performance and stability in H2S-containing fuels. The BCYb inhibits sulfur adsorption and facilitates its removal, preventing the formation of detrimental cerium sulfide and improving the anode's lifespan. []
Q6: How can cerium sulfide be used to control the microstructure of carbon steel?
A6: Adding controlled amounts of cerium sulfide to carbon steel melts can lead to the formation of fine-grained microstructures. The cerium sulfide acts as nucleation sites for grain refinement during solidification, ultimately improving the strength and toughness of the steel. []
Q7: Can cerium sulfide be used in optical cable jacket materials?
A7: Yes, research suggests incorporating cerium sulfide into outdoor anti-aging communication optical cable jacket materials. These materials, composed of various polymers and additives, benefit from cerium sulfide's properties, contributing to enhanced anti-aging characteristics, stability, and overall lifespan in harsh outdoor environments. []
Q8: Are there any applications of cerium sulfide in the field of energy storage?
A8: Cerium sulfide nanocrystals doped with Cr3+ ions have been explored for their potential use in solid-state batteries. []
Q9: Have computational methods been used to study cerium sulfide?
A9: Yes, density functional theory (DFT) calculations have provided valuable insights into the electronic structure and optical properties of cerium sulfide. These calculations have helped explain the origin of its color and the effect of doping on its electronic band structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



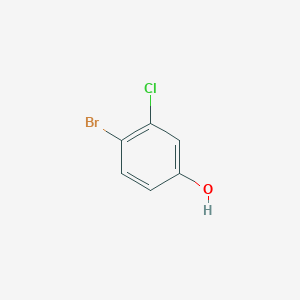
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
